molecular formula C7H17ClN4O2 B108655 (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride CAS No. 18598-71-5

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride

Cat. No. B108655
CAS RN: 18598-71-5
M. Wt: 224.69 g/mol
InChI Key: XKVHMRBXIJTLBM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride, also known as L-arginine methyl ester hydrochloride, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid L-arginine and is commonly used as a substrate for the enzyme nitric oxide synthase (NOS).

Mechanism Of Action

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is a substrate for NOS, which catalyzes the conversion of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride to NO and citrulline. The reaction requires the presence of cofactors such as tetrahydrobiopterin and oxygen. The mechanism of action of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride involves the binding of the substrate to the active site of NOS, followed by the formation of a ternary complex with the cofactor and oxygen. The reaction proceeds through a series of intermediate steps, leading to the production of NO and citrulline.

Biochemical And Physiological Effects

The production of NO by NOS has a wide range of biochemical and physiological effects. NO is a potent vasodilator that regulates blood flow and blood pressure. It also plays a role in neurotransmission, immune defense, and inflammation. In addition, NO has been implicated in the pathogenesis of many diseases, including cardiovascular disease, cancer, and neurodegenerative disorders. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the role of NO in these processes and to develop new therapies for these diseases.

Advantages And Limitations For Lab Experiments

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily prepared and stored. It is also a specific substrate for NOS and does not interfere with other enzymatic reactions. However, (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride has some limitations. It is relatively expensive compared to other substrates for NOS and may not be readily available in some labs. In addition, its use requires specialized equipment and expertise in enzymology.

Future Directions

There are many future directions for research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. One area of interest is the development of new therapies for diseases that involve NO dysregulation, such as cardiovascular disease and cancer. Another area of research is the identification of new targets for NO signaling and the development of new tools for studying NO function. In addition, there is growing interest in the role of NO in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Future research on (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride will help to advance our understanding of NO biology and to develop new treatments for a wide range of diseases.

Synthesis Methods

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride can be synthesized by reacting (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride with methanol and hydrochloric acid. The reaction takes place under acidic conditions and results in the formation of the methyl ester of (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. The product is then purified by recrystallization to obtain the hydrochloride salt of (S)-Methyl 2-amino-5-guanidinopentanoate.

Scientific Research Applications

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is widely used in scientific research as a substrate for NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune defense. (S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride is used to study the enzymatic activity of NOS and the regulation of NO production in various tissues and cell types.

properties

CAS RN

18598-71-5

Product Name

(S)-Methyl 2-amino-5-guanidinopentanoate hydrochloride

Molecular Formula

C7H17ClN4O2

Molecular Weight

224.69 g/mol

IUPAC Name

methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride

InChI

InChI=1S/C7H16N4O2.ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;/h5H,2-4,8H2,1H3,(H4,9,10,11);1H/t5-;/m0./s1

InChI Key

XKVHMRBXIJTLBM-JEDNCBNOSA-N

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)N.Cl

SMILES

COC(=O)C(CCCN=C(N)N)N.Cl

Canonical SMILES

COC(=O)C(CCCN=C(N)N)N.Cl

Other CAS RN

18598-71-5

Origin of Product

United States

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